molecular formula C6H14ClNO B600090 (R)-3-Ethoxy-pyrrolidine hydrochloride CAS No. 164790-65-2

(R)-3-Ethoxy-pyrrolidine hydrochloride

Cat. No.: B600090
CAS No.: 164790-65-2
M. Wt: 151.634
InChI Key: VHSSBFJFGPYMNJ-FYZOBXCZSA-N
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Description

®-3-Ethoxy-pyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring substituted with an ethoxy group at the third position. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Ethoxy-pyrrolidine hydrochloride typically involves the reaction of ®-3-hydroxy-pyrrolidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: ®-3-Ethoxy-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-3-Ethoxy-pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Ethoxy-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the pyrrolidine ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the ethoxy substitution.

    3-Hydroxy-pyrrolidine: The precursor in the synthesis of ®-3-Ethoxy-pyrrolidine hydrochloride.

    N-Ethyl-pyrrolidine: Another derivative with an ethyl group instead of an ethoxy group.

Uniqueness: ®-3-Ethoxy-pyrrolidine hydrochloride is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets compared to its analogs.

Biological Activity

(R)-3-Ethoxy-pyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound is synthesized through a series of chemical reactions that involve the formation of the pyrrolidine ring, which is known for its versatility in drug development. The ethoxy group enhances the compound's solubility and bioavailability, making it a suitable candidate for various therapeutic applications. The synthesis typically involves chiral resolution methods to ensure the desired stereochemistry, which is critical for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Studies have shown that pyrrolidine derivatives can act as inhibitors of nNOS, which plays a significant role in neurovascular regulation and neurotransmission . This inhibition may contribute to potential neuroprotective effects.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. The structural features of pyrrolidines are believed to enhance their interaction with microbial targets, leading to effective inhibition .
  • Anticancer Activity : Research indicates that pyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have shown promising results in reducing viability in lung adenocarcinoma models (A549 cells) while exhibiting low toxicity towards non-cancerous cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Type Mechanism Reference
Neuronal ProtectionInhibition of nNOS
AntimicrobialActivity against Staphylococcus aureus
AnticancerCytotoxicity in A549 lung cancer model
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Neuroprotective Effects : A study investigated the effects of pyrrolidine derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death by modulating nitric oxide levels, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Efficacy : A series of experiments assessed the antimicrobial properties of this compound against resistant bacterial strains. The compound exhibited notable inhibitory concentrations against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains, highlighting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Testing : The anticancer properties were evaluated using the MTT assay on various cancer cell lines. The compound showed selective cytotoxicity against A549 cells while maintaining minimal toxicity towards normal human cells, indicating a favorable therapeutic index.

Properties

IUPAC Name

(3R)-3-ethoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSSBFJFGPYMNJ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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